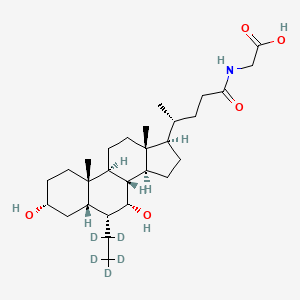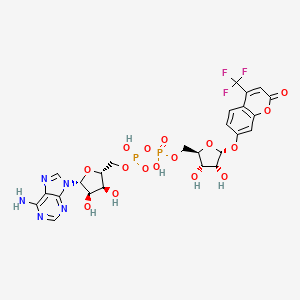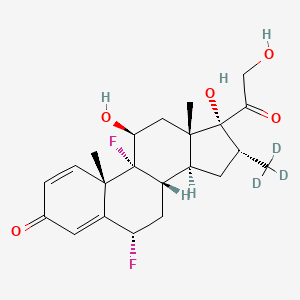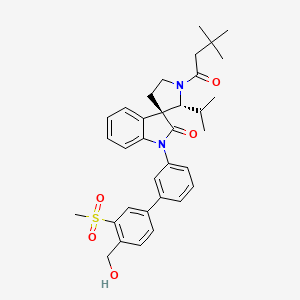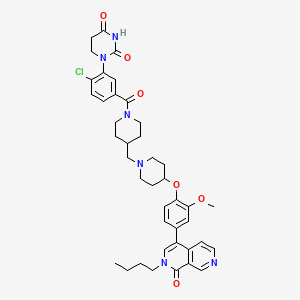
PROTAC BRD9 Degrader-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC BRD9 Degrader-3 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the bromodomain-containing protein BRD9. This compound is part of a novel class of small molecules that induce the degradation of specific proteins by harnessing the cell’s ubiquitin-proteasome system. BRD9 is a component of the noncanonical SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression and maintaining chromatin structure. The degradation of BRD9 has shown potential in treating various cancers, including synovial sarcoma and malignant rhabdoid tumors .
Métodos De Preparación
The synthesis of PROTAC BRD9 Degrader-3 involves the conjugation of a ligand that binds to BRD9 with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes the following steps:
Synthesis of the BRD9 ligand: This involves the preparation of a small molecule that selectively binds to the bromodomain of BRD9.
Synthesis of the E3 ligase ligand: This involves the preparation of a small molecule that binds to an E3 ubiquitin ligase, such as cereblon or von Hippel-Lindau (VHL).
Linker attachment: The two ligands are connected via a linker, which is designed to provide optimal spatial orientation for the formation of a ternary complex between BRD9, the PROTAC molecule, and the E3 ligase
Industrial production methods for this compound are still under development, as the field of PROTACs is relatively new. the general approach involves optimizing the synthetic route for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
PROTAC BRD9 Degrader-3 primarily undergoes reactions related to its mechanism of action, which involves the formation of a ternary complex and subsequent ubiquitination of BRD9. The key reactions include:
Ternary complex formation: The PROTAC molecule simultaneously binds to BRD9 and the E3 ubiquitin ligase, forming a ternary complex.
Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules to BRD9, marking it for degradation by the proteasome.
Proteasomal degradation: The ubiquitinated BRD9 is recognized and degraded by the proteasome, leading to a reduction in BRD9 levels within the cell
Common reagents and conditions used in these reactions include the PROTAC molecule, BRD9, the E3 ligase, ATP (for ubiquitination), and the proteasome. The major product formed from these reactions is the degraded BRD9 protein .
Aplicaciones Científicas De Investigación
PROTAC BRD9 Degrader-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer research: The compound has shown potential in treating various cancers, including synovial sarcoma, malignant rhabdoid tumors, and prostate cancer. .
Drug discovery: This compound serves as a valuable tool for validating BRD9 as a therapeutic target and for developing new PROTAC-based therapies.
Biological research: The compound can be used to study the biological functions of BRD9 and its interactions with other proteins and pathways.
Mecanismo De Acción
PROTAC BRD9 Degrader-3 exerts its effects through a mechanism known as targeted protein degradation. The compound consists of three key components: a BRD9-binding ligand, an E3 ligase-binding ligand, and a linker. The mechanism involves the following steps:
Binding: The BRD9-binding ligand binds to the bromodomain of BRD9, while the E3 ligase-binding ligand binds to an E3 ubiquitin ligase.
Ternary complex formation: The linker facilitates the formation of a ternary complex between BRD9, the PROTAC molecule, and the E3 ligase.
Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules to BRD9, marking it for degradation.
Comparación Con Compuestos Similares
PROTAC BRD9 Degrader-3 can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its specific design and optimization for BRD9 degradation, providing a valuable tool for studying the biological functions of BRD9 and its potential as a therapeutic target .
Propiedades
Fórmula molecular |
C41H47ClN6O6 |
|---|---|
Peso molecular |
755.3 g/mol |
Nombre IUPAC |
1-[5-[4-[[4-[4-(2-butyl-1-oxo-2,7-naphthyridin-4-yl)-2-methoxyphenoxy]piperidin-1-yl]methyl]piperidine-1-carbonyl]-2-chlorophenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C41H47ClN6O6/c1-3-4-16-47-26-33(31-9-15-43-24-32(31)40(47)51)28-6-8-36(37(23-28)53-2)54-30-12-17-45(18-13-30)25-27-10-19-46(20-11-27)39(50)29-5-7-34(42)35(22-29)48-21-14-38(49)44-41(48)52/h5-9,15,22-24,26-27,30H,3-4,10-14,16-21,25H2,1-2H3,(H,44,49,52) |
Clave InChI |
MQXFOTNUITWXQX-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C=C3)OC4CCN(CC4)CC5CCN(CC5)C(=O)C6=CC(=C(C=C6)Cl)N7CCC(=O)NC7=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



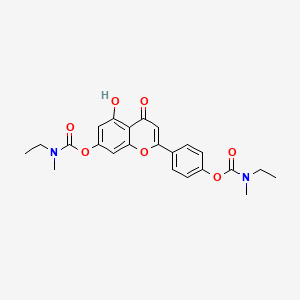
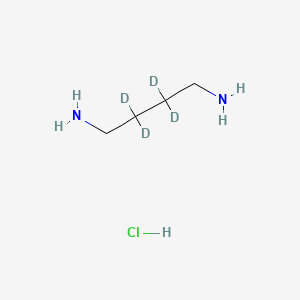

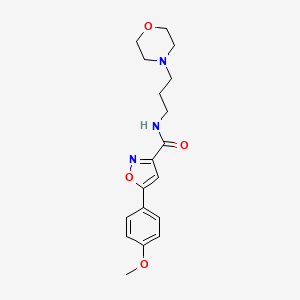
![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)
![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)

